molecular formula C11H18N4O2 B3113103 tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate CAS No. 193473-64-2

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate

Cat. No. B3113103
CAS RN: 193473-64-2
M. Wt: 238.29 g/mol
InChI Key: PSFPVLOLPHPRCU-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate” is a chemical compound with the molecular formula C11H18N4O2 . Its average mass is 238.286 Da and its monoisotopic mass is 238.142975 Da . It is also known by its IUPAC name, "2-Methyl-2-propanyl [2- (2-pyrimidinylamino)ethyl]carbamate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an ethyl group, which is further attached to a carbamate group . The carbamate group is composed of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.0 g/cm3 . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified . The compound has a molar refractivity of 65.2±0.0 cm3, and its index of refraction is 1.543 . It has 6 H-bond acceptors, 2 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2, and its molar volume is 206.7±0.0 cm3 .

Scientific Research Applications

Antinociceptive and Anti-inflammatory Activities

A series of 2-aminopyrimidines, including compounds related to tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate, were synthesized as ligands for the histamine H4 receptor. These compounds demonstrated potential anti-inflammatory and antinociceptive activities in animal models, supporting the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Synthetic Methodology Development

Research has also focused on developing efficient synthetic methods for compounds related to this compound. One study described a rapid synthetic route for an important intermediate used in producing biologically active compounds like omisertinib (AZD9291), demonstrating the compound's significance in pharmaceutical synthesis (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[2-(pyrimidin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-8-7-14-9-12-5-4-6-13-9/h4-6H,7-8H2,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFPVLOLPHPRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(Boc)ethylenediamine (0.80 g, 5.0 mmol) (Syn. Commun. 1990, 20, 255-264) was dissolved in 1-propanol (12 mL) and treated with K2CO3 (1.2 g, 9.0 mmol), followed by 2-chloropyrimidine (0.91 g, 8.0 mmol), and the mixture was heated to reflux for 24 h. The reaction mixture was poured into H2O (30 mL) and extracted with EtOAc (3×30 mL). The combined organic fractions were dried (MgSO4) and concentrated to give the title compound as a yellow solid (1.6 g): MS (ES) m/e 238.9 [M+H]+.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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